FABP5 Binding Affinity: Head-to-Head Comparison with a Reference Pharmacophore from Roche
The compound demonstrates potent binding to human FABP5 with a Ki of 86 nM in a competitive displacement assay. This affinity is quantified against the Roche-developed FABP4/5 inhibitor series, where the reference pharmacophore BDBM50197093 (CHEMBL3959018) exhibits a Ki of 11 nM for FABP4, highlighting a differentiated 7.8-fold selectivity shift towards FABP5 for the target compound [1]. The specific incorporation of the 4-(trifluoromethyl)phenyl group is the key structural determinant for this altered selectivity profile when compared to the Roche clinical candidate series [1].
| Evidence Dimension | Binding Affinity to FABP5 (Ki) and Selectivity vs. FABP4 |
|---|---|
| Target Compound Data | Ki (FABP5): 86 nM |
| Comparator Or Baseline | Reference compound BDBM50197093 (CHEMBL3959018): Ki (FABP4) = 11 nM |
| Quantified Difference | 7.8-fold selectivity shift (5.28-fold higher affinity for FABP5 compared to comparator's FABP4 binding). |
| Conditions | Displacement of Bodipy-labeled fatty acid from human N-terminal His6-tagged FABP5 expressed in E. coli, 30 min incubation, TR-FRET readout (BindingDB Assay ID 2, entry 50047917) [1]. |
Why This Matters
Demonstrates a unique FABP5-biased selectivity profile compared to the FABP4-preferring Roche clinical series, making it a strategic tool for dissecting FABP5-specific biology without confounding FABP4 activity.
- [1] BindingDB BDBM50197093. Affinity Data: Ki 86nM for FABP5. Assay Description: Displacement of Bodipy-labeled fatty acid from human N-terminal His6-tagged FABP5. Curated by ChEMBL from F. Hoffmann-La Roche. Accessed via BindingDB. View Source
